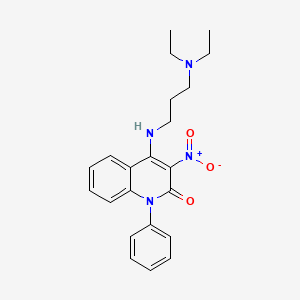

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFIXXXHXWVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the phenyl group. The final step involves the attachment of the diethylamino propylamino side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The diethylamino propylamino side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties: The compound has been studied for its effectiveness against various bacterial strains, suggesting applications in antibiotic development.

- Anticancer Activities: Preliminary studies indicate that it may inhibit cancer cell growth through specific molecular pathways.

Medicine

Ongoing research aims to explore its therapeutic potential in treating diseases such as:

- Amyotrophic Lateral Sclerosis (ALS): The compound has been investigated for its ability to bind to TDP-43 protein aggregates, which are implicated in ALS progression .

- Other Neurological Disorders: Its interaction with specific receptors may offer insights into treatments for other neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted on various quinoline derivatives demonstrated that compounds similar to 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer mechanisms of quinoline derivatives, including this compound. The findings suggested that it induces apoptosis in cancer cells by activating specific signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the evidence:

Structural Analogues and Substituent Effects

Key Observations

Position 4 Substituents: The diethylamino propylamino group in the target compound contrasts with chloro () or hydroxy () substituents. This tertiary amine may improve water solubility compared to chloro analogs but reduce membrane permeability relative to lipophilic groups like pentyl (). In MCHR1 antagonists (), bulky substituents (e.g., piperidinyl) enhance receptor binding. The flexible diethylamino propylamino chain in the target compound may allow conformational adaptability in biological interactions.

Position 3 Substituents: The nitro group in the target compound is a strong electron-withdrawing group, similar to 4-chloro-3-nitro derivatives (). This could stabilize the quinolinone core but may limit hydrogen-bonding interactions compared to carbonyl or aminopyrimidinyl groups ().

Biological Activity :

- Antimicrobial activity in correlates with hydrogen-bonding groups (hydroxy, carbonyl). The target compound’s nitro and tertiary amine groups may instead favor interactions with charged biological targets.

- MCHR1 antagonists () highlight the role of fluorinated groups in enhancing bioavailability—a feature absent in the target compound.

Biological Activity

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A quinoline core

- A nitro group at position 3

- A phenyl group at position 1

- A diethylamino propylamino side chain

This structural configuration is significant for its biological interactions and solubility properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of the quinoline core.

- Introduction of the nitro group.

- Attachment of the phenyl group.

- Final incorporation of the diethylamino propylamino side chain.

The reaction conditions often require strong acids or bases and specific catalysts to achieve high yields and purity .

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains, suggesting that 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one may possess similar properties .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Nitroquinoline | E. coli | 15 |

| 4-Aminoquinoline | S. aureus | 18 |

| 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | Not yet tested | Pending |

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: Anticancer Activity

In a study involving human cancer cell lines, quinoline derivatives demonstrated significant cytotoxic effects. The mechanism was attributed to their ability to interfere with DNA synthesis and repair processes .

The biological activity of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is believed to involve:

- Binding to specific enzymes or receptors.

- Modulating signaling pathways associated with cell growth and apoptosis.

Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

The biological activity of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other quinoline derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Aminoquinoline | Moderate | High |

| 4-Nitroquinoline | High | Moderate |

| 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | Pending | Under investigation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, and how can purity be validated?

- Methodology :

- Synthesis : Adapt multi-step protocols from structurally related quinolinones. For example, introduce the nitro group via nitration of a preformed quinolinone scaffold under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Subsequent alkylation with 3-(diethylamino)propylamine can be performed in anhydrous DMF with K₂CO₃ as a base at 60–80°C .

- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol or acetonitrile.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR, IR (e.g., nitro group absorption at ~1520–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can the electronic and steric effects of the 3-nitro and diethylaminopropyl groups influence the compound’s reactivity?

- Methodology :

- Perform computational studies (DFT calculations) to map electron density distribution, focusing on the nitro group’s electron-withdrawing effects and the diethylamino group’s basicity.

- Experimentally assess reactivity via nucleophilic substitution or reduction reactions. For example, nitro group reduction with H₂/Pd-C or Zn/HCl can yield amino derivatives for comparative SAR studies .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data discrepancies in quinolinone derivatives, particularly for compounds with flexible side chains?

- Methodology :

- Use high-resolution X-ray crystallography with SHELXL for refinement. For flexible substituents (e.g., diethylaminopropyl), apply restraints to thermal parameters and occupancy factors.

- Validate against spectroscopic data (NMR NOE, J-coupling) to confirm conformations. If twinning or disorder persists, employ synchrotron radiation or low-temperature (100 K) data collection to improve resolution .

Q. How can computational docking predict the binding affinity of this compound to biological targets like Methionyl-tRNA synthetase (MetRS)?

- Methodology :

- Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*), then generate partial charges via AM1-BCC.

- Dock into MetRS (PDB: 1PFU) using AutoDock Vina. Set grid boxes around the active site (coordinates based on co-crystallized inhibitors).

- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and compare with known inhibitors like 2-({3-[(3,5-dichlorobenzyl)amino]propyl}amino)quinolin-4(1H)-one .

Q. What experimental approaches can address contradictions in biological activity data across different assay systems?

- Methodology :

- Standardization : Replicate assays under identical conditions (e.g., cell line, serum concentration, incubation time). For example, use forced-swimming (FST) and tail-suspension tests (TST) for antidepressant activity, with imipramine as a positive control .

- Mechanistic probes : Employ receptor-binding assays (e.g., sigma receptor affinity via [³H]DTG displacement) to isolate target-specific effects from off-target interactions .

Data Analysis and Optimization

Q. How can structure-activity relationship (SAR) studies be designed to optimize the diethylaminopropyl side chain for enhanced blood-brain barrier (BBB) penetration?

- Methodology :

- Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. propyl) or substituents (e.g., tertiary vs. quaternary amines).

- Assess logP (shake-flask method), BBB permeability (PAMPA-BBB assay), and in vivo brain/plasma ratios via LC-MS/MS in rodent models .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

- Methodology :

- Subject the compound to stress testing (40°C/75% RH, 0.1N HCl/NaOH, oxidative conditions).

- Monitor degradation via UPLC-QTOF-MS to identify fragments (e.g., nitro group reduction or quinolinone ring oxidation). Compare with synthetic standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.